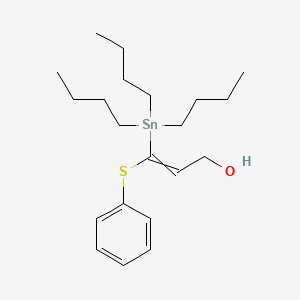
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is an organotin compound characterized by the presence of both phenylsulfanyl and tributylstannyl groups attached to a prop-2-en-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylsulfanyl compounds and tributylstannyl reagents.
Formation of the Prop-2-en-1-ol Backbone: The prop-2-en-1-ol backbone is formed through a series of reactions, often involving the use of alkenes and alcohols.
Attachment of Phenylsulfanyl and Tributylstannyl Groups: The phenylsulfanyl and tributylstannyl groups are introduced through substitution reactions, where the appropriate reagents are reacted with the prop-2-en-1-ol backbone under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or the stannyl group to a tin hydride.
Substitution: The phenylsulfanyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can engage in sulfur-based interactions, while the tributylstannyl group can participate in organotin chemistry. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylsulfanyl)prop-2-en-1-ol: Lacks the tributylstannyl group, making it less versatile in organotin chemistry.
3-(Tributylstannyl)prop-2-en-1-ol: Lacks the phenylsulfanyl group, limiting its sulfur-based interactions.
3-(Phenylsulfanyl)-3-(trimethylstannyl)prop-2-en-1-ol: Contains a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and applications.
Uniqueness
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is unique due to the presence of both phenylsulfanyl and tributylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
137782-84-4 |
|---|---|
Formule moléculaire |
C21H36OSSn |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
3-phenylsulfanyl-3-tributylstannylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9OS.3C4H9.Sn/c10-7-4-8-11-9-5-2-1-3-6-9;3*1-3-4-2;/h1-6,10H,7H2;3*1,3-4H2,2H3; |
Clé InChI |
ANGBRHXIDCHJIU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CCO)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)


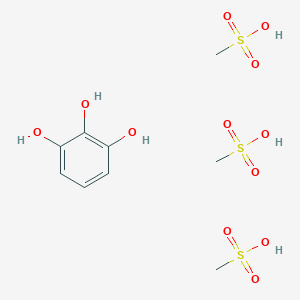
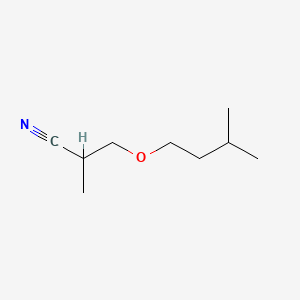

![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)

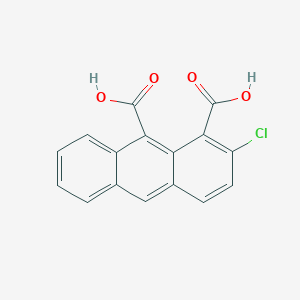
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
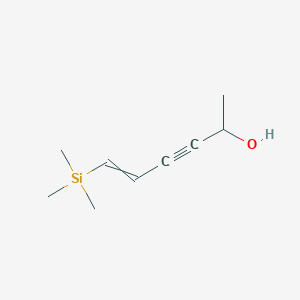
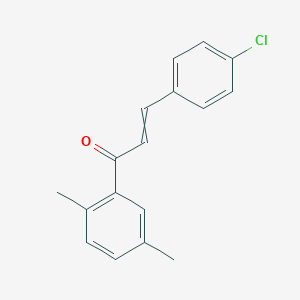
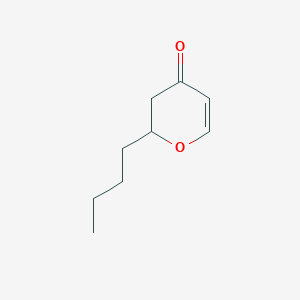
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
